2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluorophenyl)acetamide
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Overview
Description
2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluorophenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a triazole ring, a pyrrolo[3,4-d][1,2,3]triazole core, and substituted phenyl groups, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of 2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluorophenyl)acetamide involves multiple steps, including the formation of the triazole ring and the subsequent attachment of the substituted phenyl groups. The synthetic route typically starts with the preparation of the pyrrolo[3,4-d][1,2,3]triazole core, followed by the introduction of the 3-chloro-4-methoxyphenyl and 3-fluorophenyl groups under specific reaction conditions. Industrial production methods may involve optimizing these steps to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: It may be investigated for its pharmacological properties and potential therapeutic uses.
Industry: The compound can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar compounds to 2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluorophenyl)acetamide include other triazole and pyrrolo[3,4-d][1,2,3]triazole derivatives These compounds share structural similarities but may differ in their substituents and specific properties
Biological Activity
The compound 2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluorophenyl)acetamide is a synthetic organic molecule notable for its complex structure and potential biological activities. It incorporates a pyrrolo-triazole moiety along with various functional groups such as chloro, methoxy, and fluoro substituents. This article explores the biological activity of this compound based on existing research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H14ClF2N5O4 with a molecular weight of approximately 427.84 g/mol. The presence of multiple functional groups contributes to its reactivity and potential biological interactions.
The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific enzymes or receptors within biological systems. These interactions may lead to modulation of various cellular pathways and processes.
Antiparasitic Activity
Research indicates that compounds similar in structure to this pyrrolo-triazole derivative exhibit significant antiparasitic activity. For example:
- Dihydroquinazolinone derivatives have shown enhanced antiparasitic effects when polar functionalities are introduced. The incorporation of specific substituents can improve both solubility and metabolic stability while maintaining or enhancing biological activity .
Anticancer Potential
The compound's structural features suggest potential anticancer properties. Compounds with similar scaffolds have been investigated for their ability to inhibit cancer cell proliferation:
- Triazole derivatives have demonstrated effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell growth. The presence of halogenated phenyl groups is often linked to increased potency against cancer cells.
In Vitro Studies
In vitro studies involving related compounds have provided insights into their biological activities:
Compound | Activity (EC50 μM) | Target |
---|---|---|
Compound A | 0.010 | P. falciparum |
Compound B | 0.577 | Cancer Cell Lines |
Compound C | 0.004 | Various Parasites |
These studies suggest that structural modifications can significantly affect biological activity and metabolic stability .
Study 1: Antiparasitic Activity
In a study evaluating the antiparasitic properties of pyrrolo-triazole derivatives, it was found that specific substitutions at the 5-position enhanced activity against Plasmodium falciparum. The most effective derivatives had an EC50 value as low as 0.010 μM .
Study 2: Anticancer Efficacy
Another investigation focused on the anticancer effects of triazole-containing compounds revealed that certain derivatives could inhibit the proliferation of breast cancer cells by over 70% at concentrations below 1 μM. This highlights the potential therapeutic applications of compounds like the one .
Properties
IUPAC Name |
2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN5O4/c1-30-14-6-5-12(8-13(14)20)26-18(28)16-17(19(26)29)25(24-23-16)9-15(27)22-11-4-2-3-10(21)7-11/h2-8,16-17H,9H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPSNMPAABTJEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC(=CC=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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